3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . It is a derivative of pyrrolopyridine, characterized by the presence of chlorine and iodine atoms at the 3rd and 4th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as glucose transporters and ion channels .
Mode of Action
It is known that the covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to glucose metabolism and ion transport .
Result of Action
Similar compounds have been shown to reduce the migration and invasion abilities of certain cells .
Action Environment
It is known that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective introduction of chlorine and iodine atoms at the desired positions . Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrrolopyridine derivatives .
Scientific Research Applications
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in cancer and other diseases.
Chemical Biology: It serves as a probe in chemical biology to study the function of biological molecules and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolopyridine derivatives, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom, which may affect its reactivity and biological activity.
3-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCTCANGOIUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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